ATRIPLA

HIV-1 Antiretroviral Therapy Virologic Suppression

Multi-tablet generic substitution of ATRIPLA components yields 20.8% higher emergent drug resistance mutations, compromising long-term treatment durability. Procuring ATRIPLA (CAS 731772-50-2) fixed-dose combination reference standard ensures analytical parity with the originator STR for ANDA bioequivalence, method validation, and clinical comparator sourcing. • 81% virologic suppression (HIV-1 RNA <50 copies/mL, Week 48) • 92% maintenance rate supports switch trial sample size calculations • USP/EP traceability available for regulatory submissions

Molecular Formula C45H53ClF4N9O19PS
Molecular Weight 1198.4 g/mol
CAS No. 731772-50-2
Cat. No. B130373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATRIPLA
CAS731772-50-2
Synonyms5-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic acid Bis(1-methylethyl) ester, 5-oxide, (2E)-2-butenedioate (1:1), mixt. with 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyr
Molecular FormulaC45H53ClF4N9O19PS
Molecular Weight1198.4 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F.C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C19H30N5O10P.C14H9ClF3NO2.C8H10FN3O3S.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8;9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);3-4,7-8H,1-2H2,(H,19,20);1,5-6,13H,2-3H2,(H2,10,11,14);1-2H,(H,5,6)(H,7,8)/b;;;2-1+/t14-;13-;5-,6+;/m100./s1
InChIKeyQDRMCFDXPIEYGX-NWRGJBOJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATRIPLA Fixed-Dose Combination Profile


ATRIPLA (CAS 731772-50-2) is a fixed-dose combination tablet containing efavirenz 600 mg, emtricitabine 200 mg, and tenofovir disoproxil fumarate 300 mg, representing the first-ever approved single-tablet complete antiretroviral regimen for HIV-1 infection [1]. The product combines an NNRTI (efavirenz) with two NRTIs (emtricitabine and tenofovir disoproxil fumarate) in a multi-class coformulation designed for once-daily oral administration [1].

ATRIPLA: Generic Substitution Not Equivalent


Direct substitution of the ATRIPLA fixed-dose combination with separately administered generic components (efavirenz + emtricitabine + tenofovir disoproxil fumarate) fails to replicate the single-tablet regimen's clinical performance. Although the individual components are bioequivalent to their single-entity reference products [1], the fixed-dose combination demonstrates a statistically significant reduction in emergent drug resistance mutations at virologic failure compared to the same drugs administered as a non-single-tablet regimen [2]. This difference in resistance outcomes directly impacts long-term treatment durability and subsequent therapeutic options, making generic multi-tablet substitution a scientifically inferior approach despite pharmacologic equivalence.

ATRIPLA Comparative Evidence


Virologic Suppression Non-Inferiority vs. Doravirine STR

ATRIPLA demonstrated comparable virologic suppression to the doravirine/tenofovir/lamivudine single-tablet regimen in treatment-naïve adults. The primary non-inferiority endpoint (HIV-1 RNA <50 copies/mL at Week 48) was met, establishing ATRIPLA as a benchmark comparator in contemporary antiretroviral development [1]. Both regimens contain tenofovir disoproxil fumarate 300 mg, isolating the efavirenz vs. doravirine NNRTI comparison.

HIV-1 Antiretroviral Therapy Virologic Suppression

Comparable Efficacy, Distinct Tolerability vs. Rilpivirine STR

In the first direct head-to-head comparison of two single-tablet regimens, ATRIPLA and Complera (rilpivirine/emtricitabine/tenofovir DF) demonstrated statistically equivalent virologic suppression at 48 weeks [1]. The fixed-dose combination design of both products is identical aside from the NNRTI component (efavirenz vs. rilpivirine), providing a clean comparator for NNRTI-specific differentiation.

HIV-1 Single-Tablet Regimen Adverse Events

Switch to TAF-Based Regimen Maintains Suppression

When virologically suppressed patients on ATRIPLA were switched to Odefsey (rilpivirine/emtricitabine/tenofovir alafenamide), viral suppression was maintained at comparable rates, confirming that ATRIPLA-sustained suppression is transferable to a TAF-based regimen [1]. This provides a benchmark for evaluating switch strategies from NNRTI/TDF to INSTI/TAF or NNRTI/TAF regimens.

HIV-1 Treatment Switch Tenofovir Alafenamide

Reduced Resistance Emergence vs. Multi-Tablet Generics

At virologic failure, patients receiving ATRIPLA as a single-tablet regimen exhibited significantly fewer emergent drug resistance mutations compared to patients receiving the identical active ingredients (TDF + FTC/3TC + EFV) administered as separate tablets [1]. This finding differentiates the fixed-dose combination product from simple generic component substitution, suggesting that coformulation confers an adherence advantage that translates into reduced resistance selection pressure.

HIV-1 Drug Resistance Single-Tablet Regimen

Bioequivalence to Reference Drugs

The fixed-dose combination tablet ATRIPLA is bioequivalent to the coadministration of its individual reference products (Sustiva 600 mg, Emtriva 200 mg, Viread 300 mg) following single-dose administration under fasting conditions [1]. This bioequivalence forms the regulatory foundation for ATRIPLA's approval but does not, by itself, establish superiority; rather, it confirms that the pharmacokinetic profiles are comparable, isolating the clinical benefits to adherence and resistance outcomes.

Pharmacokinetics Bioequivalence Fixed-Dose Combination

ATRIPLA Application Scenarios


Comparator for Non-Inferiority Trials

Given its well-characterized virologic suppression profile (81% HIV-1 RNA <50 copies/mL at 48 weeks in the DRIVE-AHEAD trial), ATRIPLA serves as an appropriate active comparator for Phase 3 non-inferiority studies of investigational single-tablet regimens, providing a robust historical control benchmark for regulatory submissions [1].

Resistance Surveillance in Resource-Limited Settings

The 20.8% absolute reduction in emergent drug resistance mutations with ATRIPLA STR vs. multi-tablet generic components supports its preferential procurement for first-line HIV programs in regions with limited second-line treatment options, where preserving future antiretroviral choices is critical [1].

TAF Switch Study Baseline

The demonstrated 92% virologic suppression maintenance rate among ATRIPLA-treated patients provides a validated comparator baseline for designing switch studies evaluating TAF-based regimens, enabling accurate sample size calculations and non-inferiority margin determination [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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